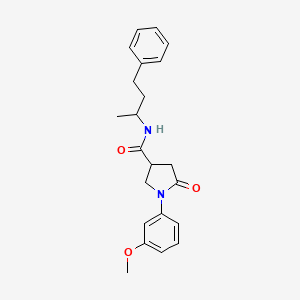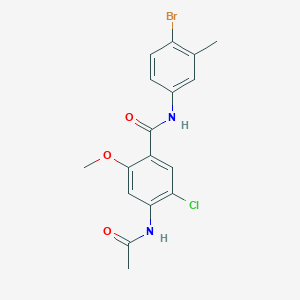![molecular formula C23H28N2O7S B11166715 N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionyl-beta-alanine](/img/structure/B11166715.png)
N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionyl-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(METHYLSULFANYL)-2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO]PROPANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring, a sulfanyl group, and multiple amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(METHYLSULFANYL)-2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO]PROPANOIC ACID typically involves multiple steps, starting with the preparation of the chromen ring system. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the sulfanyl group is usually done via nucleophilic substitution reactions. The amide linkages are formed through condensation reactions between carboxylic acids and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the chromen ring can be reduced to form alcohols.
Substitution: The amide linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfanyl and chromen groups.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-[4-(METHYLSULFANYL)-2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO]PROPANOIC ACID exerts its effects depends on its interaction with molecular targets. The sulfanyl group can participate in redox reactions, while the chromen ring can interact with various enzymes or receptors. The amide linkages may facilitate binding to proteins or other biomolecules, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-[4-(METHYLSULFANYL)-2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO]PROPANOIC ACID: Unique due to its combination of sulfanyl, chromen, and amide groups.
4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YLOXY-ACETIC ACID: Similar chromen structure but lacks the sulfanyl and amide groups.
2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETIC ACID: Similar chromen structure but different functional groups.
Uniqueness
The uniqueness of 3-[4-(METHYLSULFANYL)-2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO]PROPANOIC ACID lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C23H28N2O7S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-[[(2S)-4-methylsulfanyl-2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H28N2O7S/c1-33-11-9-18(22(29)24-10-8-21(27)28)25-20(26)13-31-14-6-7-16-15-4-2-3-5-17(15)23(30)32-19(16)12-14/h6-7,12,18H,2-5,8-11,13H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t18-/m0/s1 |
InChI Key |
XIWGSXSQMYHDBK-SFHVURJKSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCCC(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Canonical SMILES |
CSCCC(C(=O)NCCC(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166632.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B11166646.png)
![3,4-dimethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11166650.png)
![3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11166655.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4-phenylbutanamide](/img/structure/B11166664.png)

![4-({4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]piperidin-1-yl}carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11166682.png)
![1-(1-methoxypropan-2-yl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166684.png)
![2,6-dichloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11166689.png)

![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-methionine](/img/structure/B11166705.png)

![Ethyl 4-methyl-2-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11166719.png)
